REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH:11]([NH:12]C=O)[C:5]=2[CH:4]=1)#[N:2].[ClH:15]>>[ClH:15].[C:1]([C:3]1[S:7][C:6]2[CH2:8][CH2:9][CH2:10][CH:11]([NH2:12])[C:5]=2[CH:4]=1)#[N:2] |f:2.3|
|
Name
|
2-cyano-N-formyl-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC2=C(S1)CCCC2NC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(#N)C1=CC2=C(S1)CCCC2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |